Phenol, 2-[2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-yl]-
Phenol, 2-[2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-yl]-
Brand Name:
Vulcanchem
CAS No.:
121405-70-7
VCID:
VC0429543
InChI:
InChI=1S/C22H19NO2S/c1-25-16-12-10-15(11-13-16)22-14-19(17-6-2-4-8-20(17)24)23-18-7-3-5-9-21(18)26-22/h2-13,22,24H,14H2,1H3
SMILES:
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4O
Molecular Formula:
C22H19NO2S
Molecular Weight:
361.5g/mol
Phenol, 2-[2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-yl]-
CAS No.: 121405-70-7
Main Products
VCID: VC0429543
Molecular Formula: C22H19NO2S
Molecular Weight: 361.5g/mol
CAS No. | 121405-70-7 |
---|---|
Product Name | Phenol, 2-[2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-yl]- |
Molecular Formula | C22H19NO2S |
Molecular Weight | 361.5g/mol |
IUPAC Name | 2-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol |
Standard InChI | InChI=1S/C22H19NO2S/c1-25-16-12-10-15(11-13-16)22-14-19(17-6-2-4-8-20(17)24)23-18-7-3-5-9-21(18)26-22/h2-13,22,24H,14H2,1H3 |
Standard InChIKey | NURKBLZKRNZLHL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4O |
Canonical SMILES | COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4O |
PubChem Compound | 2728672 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume